2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide
Description
Properties
IUPAC Name |
2-[2-(methoxymethyl)benzimidazol-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-16-7-11-13-8-4-2-3-5-9(8)14(11)6-10(12)15/h2-5H,6-7H2,1H3,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUSGSKRHLHYQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,2-Phenylenediamine Derivatives
The benzimidazole scaffold is typically constructed via cyclization of 1,2-phenylenediamine with carbonyl-containing reagents. For example:
-
Trichloroacetyl isocyanate reacts with 1,2-phenylenediamine under mild conditions (CH₂Cl₂, −10°C to room temperature) to form N-(1H-benzimidazol-2-yl)acetamide derivatives. This method avoids toxic desulfurizing agents and achieves yields >85%.
-
Microwave irradiation (700W, 10 min) enables solvent-free synthesis of imidazole-acetamide hybrids, as demonstrated for N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide .
Methoxymethylation at the 2-Position
Nucleophilic Substitution with Methoxymethyl Chloride
After forming the benzimidazole core, the 2-position is functionalized via substitution:
-
Chlorination : Treat the 2-hydroxy intermediate with POCl₃ to generate a reactive chloride.
-
Methoxymethyl Introduction : React the chloride with methoxymethylamine or methoxymethyl chloride in DMF/K₂CO₃ at 80°C for 6–8 hours.
Acetamide Coupling at the 1-Position
Chloroacetylation Followed by Amination
A two-step process ensures precise acetamide attachment:
Direct Amidification Using Activated Esters
-
Ethyl cyanoacetate and ethyl glycinate hydrochloride undergo El-Saghier reactions with benzimidazole derivatives under green conditions (70°C, 2 hr).
-
Key intermediate : N-Benzyl-2-(5-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide, confirmed via -NMR (δ 3.81 ppm, CH₂–CO).
Integrated Synthetic Routes
One-Pot Microwave-Assisted Synthesis
Combining cyclization and functionalization in a single step:
Sequential Protection-Acetylation-Substitution
Adapted from benzimidazole-antiviral drug synthesis:
-
Protect 1H-benzimidazole with p-toluenesulfonyl chloride.
-
Acetylate with chloroacetyl chloride.
Analytical Characterization
Spectroscopic Data
Yield Optimization Table
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Microwave | N-Benzyl-2-hydroxyacetamide | 700W, 10 min | 95% |
| Chloroacetylation | Chloroacetyl chloride, DMF | 0°C → RT, 2 hr | 82% |
| El-Saghier | Ethyl cyanoacetate, glycinate | 70°C, 2 hr | 75% |
Challenges and Solutions
Regioselectivity in Methoxymethylation
Chemical Reactions Analysis
Types of Reactions
2-(2-(Methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The benzimidazole ring can be reduced to form a dihydrobenzimidazole derivative.
Substitution: The methoxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions.
Major Products
Oxidation: Formation of 2-(2-(carboxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide.
Reduction: Formation of 2-(2-(methoxymethyl)-1,2-dihydro-1H-benzo[d]imidazol-1-yl)acetamide.
Substitution: Formation of various substituted benzimidazole derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Recent studies have highlighted the potential of benzimidazole derivatives, including 2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide, in anticancer therapy. Research indicates that compounds with benzimidazole structures can inhibit tumor growth by interfering with cell division and inducing apoptosis in cancer cells. For instance, a study demonstrated that certain benzimidazole derivatives exhibit selective cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties .
2. GABA-A Receptor Modulation
The compound has been investigated for its ability to act as a positive allosteric modulator of the GABA-A receptor. This receptor plays a critical role in neurotransmission and is a target for drugs treating anxiety and epilepsy. The modulation of GABA-A receptors by compounds like this compound could lead to new therapeutic strategies for neurological disorders .
3. Antimicrobial Properties
Another significant application of this compound is its antimicrobial potential. Studies have shown that benzimidazole derivatives can exhibit activity against various bacterial strains, making them candidates for developing new antibiotics. The structural characteristics of this compound may enhance its efficacy against resistant strains .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition can lead to the disruption of cell membrane integrity and ultimately cell death .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Biological Activity
The compound 2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide , with the CAS number 893631-60-2, belongs to a class of benzimidazole derivatives known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that compounds in this class can induce apoptosis in various cancer cell lines. For instance, a related benzimidazole derivative demonstrated significant inhibitory effects on HepG2 liver cancer cells, inducing cell cycle arrest and apoptosis through upregulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 | Not specified | Induces apoptosis |
| N-(2,4-dihydroxybenzylidene)-2-(phenylthiomethyl)-1H-benzo[d]-imidazol-1-yl)acetohydrazide | A549, HCT116 | 4-17 | Apoptosis induction |
| N-(5-bromo-2-hydroxy-benzylidene)-2-(phenylthiomethyl)-1H-benzo[d]-imidazol-1-yl)acetohydrazide | A375 | Not specified | Apoptosis induction |
Antimicrobial Activity
Benzimidazole derivatives exhibit broad-spectrum antimicrobial activity. Studies have shown that compounds with similar structures possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, derivatives have been reported to inhibit Staphylococcus aureus and Escherichia coli effectively .
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
Apoptosis Induction
The mechanism by which this compound induces apoptosis involves several pathways:
- Cell Cycle Arrest : It has been observed that treatment leads to an increase in the G0-G1 phase population while decreasing the S and G2/M phases in HepG2 cells .
- Apoptotic Signaling : The compound triggers apoptotic pathways by altering the expression levels of key proteins involved in apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is influenced by their structural features. Modifications at specific positions on the benzimidazole ring can enhance their potency against various biological targets. The methoxymethyl group in this compound is hypothesized to play a role in its interaction with cellular targets, potentially enhancing its bioactivity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for 2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide?
- Methodological Answer : The synthesis typically involves coupling benzimidazole derivatives with acetamide precursors. Key steps include:
- Alkylation : Reacting 2-(methoxymethyl)-1H-benzimidazole with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like acetone or DMF at 50–80°C for 12–24 hours .
- Solvent Optimization : Dichloromethane (DCM) with diisopropylethylamine (DIPEA) has shown high efficiency in analogous reactions, achieving yields >75% .
- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) ensures purity .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- Methodological Answer :
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1668 cm⁻¹ for acetamide, N-H bend at ~3178 cm⁻¹ for benzimidazole) .
- NMR : ¹H NMR confirms substitution patterns (e.g., methoxymethyl protons at δ 3.3–3.5 ppm, acetamide CH₂ at δ 4.1–4.3 ppm). ¹³C NMR verifies carbonyl resonance at ~170 ppm .
- Elemental Analysis : Validate purity by comparing calculated vs. experimental C/H/N/O percentages (e.g., deviation <0.3% indicates high purity) .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound?
- Methodological Answer :
- Reaction Path Searches : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model intermediates and transition states. For example, simulating the alkylation step reveals energy barriers and solvent effects .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets. In analogous compounds, substituent orientation (e.g., methoxymethyl group) influences interactions with enzyme active sites .
- Machine Learning : Train models on reaction databases to predict optimal catalysts/solvents. For benzimidazole derivatives, Bayesian optimization reduces trial-and-error experimentation .
Q. How should researchers address contradictions in spectral or biological activity data?
- Methodological Answer :
- Data Cross-Validation : Compare NMR/IR results with X-ray crystallography (if available). For example, crystallographic data resolved ambiguities in the gauche conformation of adamantyl-acetamide derivatives .
- Biological Assay Reproducibility : Use standardized protocols (e.g., MIC assays for antimicrobial activity). Inconsistent IC₅₀ values may arise from solvent polarity; DMSO concentrations >1% can inhibit enzyme activity .
- Statistical Analysis : Apply multivariate regression to identify outliers. For instance, elemental analysis deviations >0.5% suggest impurities requiring repurification .
Experimental Design & Data Analysis
Q. What strategies improve yield in multi-step syntheses of this compound?
- Methodological Answer :
- Stepwise Monitoring : Use TLC (silica gel, UV detection) to track intermediate formation. For example, incomplete alkylation of benzimidazole precursors results in byproducts .
- Catalyst Screening : Test Pd/C or CuI for coupling steps. In triazole-linked benzimidazoles, Cu(I)-catalyzed click chemistry increased yields by 20% .
- Temperature Control : Exothermic reactions (e.g., imidazole ring closure) require gradual heating (2°C/min) to avoid decomposition .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Methodological Answer :
- Variation of Substituents : Synthesize analogs with halogen (F, Cl), alkyl (methyl), or electron-withdrawing (NO₂) groups at the methoxymethyl or acetamide positions .
- Biological Testing : Assess cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase assays), and solubility (HPLC logP measurements). For benzimidazole-acetamides, logP <3 correlates with improved bioavailability .
- QSAR Modeling : Use Gaussian-based descriptors (e.g., HOMO/LUMO energies) to predict activity trends. In one study, electron-deficient aryl groups enhanced anticancer activity by 40% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
